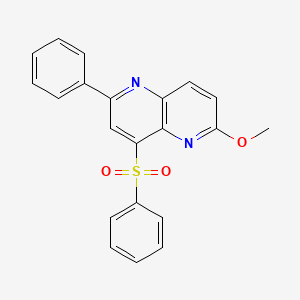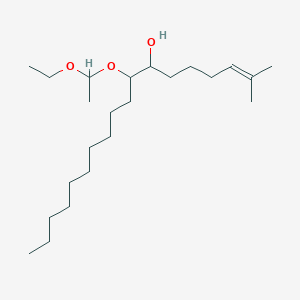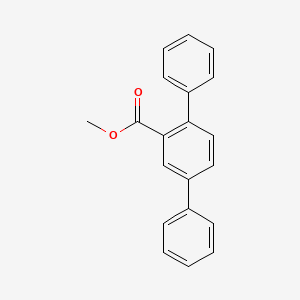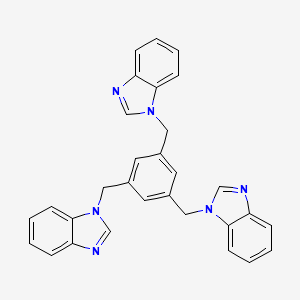
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene is an organic compound characterized by the presence of three benzimidazole groups attached to a central benzene ring. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. It is a white crystalline solid with a high melting point and good thermal stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of benzimidazole with formaldehyde to produce 3-(benzimidazol-1-yl)methylbenzene. This intermediate is then reacted with 1,3,5-tris(bromomethyl)benzene under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The benzimidazole groups can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(benzimidazole-1-yl-methyl)benzene involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Similar structure but with phenyl groups attached to the benzimidazole rings.
1,3,5-Tri(1H-imidazol-1-yl)benzene: Contains imidazole groups instead of benzimidazole.
Uniqueness
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene is unique due to its specific arrangement of benzimidazole groups, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials, where precise control over molecular interactions is crucial.
Propiedades
Fórmula molecular |
C30H24N6 |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
1-[[3,5-bis(benzimidazol-1-ylmethyl)phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C30H24N6/c1-4-10-28-25(7-1)31-19-34(28)16-22-13-23(17-35-20-32-26-8-2-5-11-29(26)35)15-24(14-22)18-36-21-33-27-9-3-6-12-30(27)36/h1-15,19-21H,16-18H2 |
Clave InChI |
RNKWZMACFYRTLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC(=C3)CN4C=NC5=CC=CC=C54)CN6C=NC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)

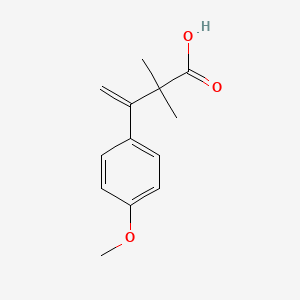

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)
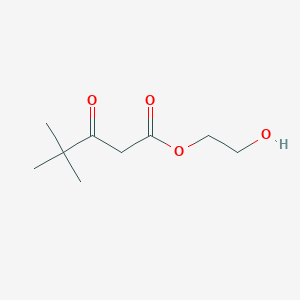
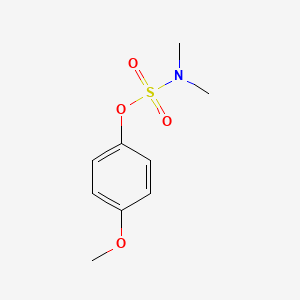

![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)
